molecular formula C7H11N3 B2499516 4,5,6,7-tetrahydro-1H-indazol-7-amine CAS No. 955406-45-8

4,5,6,7-tetrahydro-1H-indazol-7-amine

Cat. No.: B2499516
CAS No.: 955406-45-8
M. Wt: 137.186
InChI Key: WOALOICTMCSWHN-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-indazol-7-amine is a heterocyclic compound with the molecular formula C7H11N3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.

Mechanism of Action

Target of Action

The primary targets of 4,5,6,7-tetrahydro-1H-indazol-7-amine are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage .

Mode of Action

This compound interacts with its targets by inhibition, regulation, and/or modulation . This interaction leads to the suppression of the kinase activities, thereby affecting the cellular processes controlled by these kinases .

Biochemical Pathways

The affected pathways primarily involve cell cycle regulation and DNA repair mechanisms . The downstream effects include the prevention of cell proliferation and the induction of cell cycle arrest, which can lead to apoptosis in cancer cells .

Pharmacokinetics

It is known that the compound has amolecular weight of 137.18 , which suggests that it may have good bioavailability due to its small size. It is stored at a temperature of 2-8°C in an inert atmosphere , indicating that it may be sensitive to temperature and oxygen exposure.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth . This is particularly relevant in the context of cancer treatment, where the compound’s ability to inhibit the proliferation of cancer cells can be therapeutically beneficial .

Action Environment

Environmental factors such as temperature and oxygen levels can influence the action, efficacy, and stability of this compound . For instance, the compound needs to be stored in an inert atmosphere at low temperatures to maintain its stability . Therefore, these factors should be carefully controlled during the compound’s storage and administration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indazole ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-indazol-7-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated products .

Scientific Research Applications

4,5,6,7-tetrahydro-1H-indazol-7-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro structure provides a different reactivity profile compared to fully aromatic indazole derivatives .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-3-1-2-5-4-9-10-7(5)6/h4,6H,1-3,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOALOICTMCSWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine 1H-indazol-7-ylamine (5.0 g, 37.6 mmol) and 5% Rh/C (2.45 g) in ethanol (120 mL) and heat at 120° C. for 48 hours under ˜1000 psi H2. Cool the reaction and filter through hyflo. Remove the solvent in vacuo and purify the crude product with 5% 2 M NH3 in MeOH in CH2Cl2 to afford 1.43 g (28%) of the titled product. MS (m/z): 138 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
2.45 g
Type
catalyst
Reaction Step One
Yield
28%

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